Tert-butyl 6-(bromomethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-(bromomethyl)nicotinate: is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a bromomethyl group, and the carboxyl group is esterified with tert-butyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-(bromomethyl)nicotinate typically involves the bromination of a suitable precursor. One common method is the bromination of tert-butyl nicotinate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the process likely involves similar bromination reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6-(bromomethyl)nicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Reduction: Formation of tert-butyl 6-methylnicotinate.
Oxidation: Formation of tert-butyl 6-carboxynicotinate.
Scientific Research Applications
Tert-butyl 6-(bromomethyl)nicotinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of nicotinic acid derivatives.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, especially those targeting nicotinic acetylcholine receptors.
Biological Studies: It is employed in studies investigating the biological activity of nicotinic acid derivatives and their effects on cellular processes.
Industrial Applications: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-butyl 6-(bromomethyl)nicotinate is primarily related to its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify biological molecules or serve as a precursor in the synthesis of bioactive compounds. The molecular targets and pathways involved depend on the specific derivatives formed from the compound.
Comparison with Similar Compounds
Tert-butyl nicotinate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-Bromonicotinic acid: Contains a carboxyl group instead of the tert-butyl ester, affecting its solubility and reactivity.
Methyl 6-(bromomethyl)nicotinate: Similar structure but with a methyl ester instead of a tert-butyl ester, influencing its steric properties and reactivity.
Uniqueness: Tert-butyl 6-(bromomethyl)nicotinate is unique due to the presence of both the bromomethyl group and the tert-butyl ester. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 6-(bromomethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFOTTYJJYZQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.